Hydroxy famciclovir

Vue d'ensemble

Description

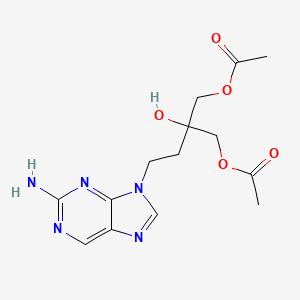

Hydroxy famciclovir, also known as 2-(2-(2-Amino-9H-purin-9-yl)ethyl)-2-hydroxypropane-1,3-diyl diacetate, is a chemical compound that is often encountered as an impurity in the synthesis of Famciclovir. Famciclovir is an antiviral medication used primarily for the treatment of herpes zoster (shingles) and herpes simplex virus infections. The presence of impurities like this compound is critical to monitor and control to ensure the efficacy and safety of the pharmaceutical product .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy famciclovir involves multiple steps, starting from the precursor compounds. One common synthetic route includes the reaction of 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine with a palladium on charcoal catalyst in the presence of water and ammonium formate . This reaction facilitates the formation of the desired impurity through a series of intermediate steps.

Industrial Production Methods

In an industrial setting, the production of Famciclovir and its impurities, including this compound, is typically carried out using large-scale batch reactors. The reaction conditions are carefully controlled to optimize yield and minimize the formation of unwanted by-products. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Hydroxy famciclovir can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms of the compound .

Applications De Recherche Scientifique

Herpes Simplex Virus (HSV)

Hydroxy famciclovir has demonstrated significant antiviral activity against HSV. Studies indicate that it effectively reduces the severity of HSV infections and limits viral replication. For instance, a comparative study showed that famciclovir and valacyclovir were equally effective in controlling HSV-1 infection in mice, significantly reducing mortality rates and viral titers in ocular tissues .

Varicella-Zoster Virus (VZV)

Famciclovir is approved for the treatment of herpes zoster (shingles) caused by VZV. Clinical trials have shown that it reduces pain and hastens healing of rashes associated with shingles. The compound's mechanism involves selective inhibition of viral DNA polymerase, which is crucial for viral replication .

Ocular Herpes Infections

Research has explored the use of famciclovir for treating ocular herpes simplex infections. In animal models, it has shown a dose-dependent improvement in keratitis scores, indicating its potential for managing ocular manifestations of HSV .

Safety Profile

This compound exhibits a favorable safety profile comparable to placebo treatments. Clinical evaluations involving over 3,000 patients have reported minimal adverse effects, primarily mild gastrointestinal symptoms such as headache and nausea . Long-term studies have confirmed its tolerability across diverse patient demographics.

Comparative Efficacy with Other Antivirals

This compound has been compared with other antivirals like acyclovir and valacyclovir. While all three agents are effective against herpes viruses, this compound offers certain advantages in terms of dosing frequency and bioavailability. For example, it has been shown to be more effective than acyclovir at lower dosing frequencies in animal models .

Case Study 1: Ocular HSV Treatment

A study evaluated the efficacy of this compound in rabbits infected with HSV-1. The results indicated that treatment significantly improved corneal health and reduced viral reactivation rates compared to untreated controls .

Case Study 2: Herpes Zoster Management

In clinical trials involving patients with shingles, this compound led to faster resolution of pain and lesions compared to placebo groups. Patients reported improved quality of life metrics during treatment .

Mécanisme D'action

The mechanism of action of Hydroxy famciclovir is closely related to its parent compound, Famciclovir. Upon administration, Famciclovir is rapidly converted to its active form, penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing the replication of herpes simplex virus types 1 and 2, as well as varicella-zoster virus . The molecular targets and pathways involved include the viral thymidine kinase and DNA polymerase enzymes .

Comparaison Avec Des Composés Similaires

Hydroxy famciclovir can be compared with other similar compounds, such as:

Penciclovir: The active form of Famciclovir, which directly inhibits viral DNA polymerase.

Acyclovir: Another antiviral agent with a similar mechanism of action but different pharmacokinetic properties.

Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.

This compound is unique in its specific structure and formation pathway, which distinguishes it from these related compounds .

Activité Biologique

Hydroxy famciclovir, a derivative of famciclovir, is an antiviral compound primarily used in the treatment of herpes simplex virus (HSV) infections, including genital herpes and herpes zoster (shingles). This article explores its biological activity, pharmacological properties, clinical efficacy, safety profile, and relevant case studies.

This compound is a prodrug that is rapidly converted to penciclovir after oral administration. Penciclovir acts by inhibiting viral DNA synthesis through competitive inhibition of viral DNA polymerase. This mechanism is crucial in reducing the replication of herpesviruses, including HSV-1, HSV-2, and varicella-zoster virus (VZV) .

2. Pharmacokinetics

- Bioavailability : this compound has a higher oral bioavailability (approximately 77%) compared to acyclovir, which enhances its therapeutic effectiveness .

- Metabolism : After administration, famciclovir is metabolized to penciclovir predominantly in the liver and intestines, where it is phosphorylated to its active triphosphate form .

3.1 Treatment of Genital Herpes

This compound has demonstrated significant efficacy in managing recurrent genital herpes. In clinical trials:

- Duration Reduction : Famciclovir shortened the duration of symptomatic episodes and reduced viral shedding .

- Recurrence Prevention : Suppressive therapy with famciclovir effectively prolonged the time to recurrence of symptomatic episodes compared to placebo .

3.2 Treatment of Herpes Zoster

In patients with herpes zoster:

- Symptom Relief : Famciclovir significantly reduced acute pain and the duration of postherpetic neuralgia .

- Efficacy Comparison : Studies show that famciclovir's efficacy in treating herpes zoster is comparable to that of acyclovir but offers a more convenient dosing regimen .

4. Safety Profile

This compound is generally well tolerated. Common adverse effects include:

- Headache

- Nausea

- Diarrhea

The safety profile is comparable to that of placebo, with severe adverse effects being rare . An integrated safety evaluation across multiple clinical trials indicated that adverse experiences were similar between famciclovir and placebo recipients .

5.1 Comparative Studies

A study comparing famciclovir and valacyclovir found both drugs equally effective in limiting HSV-1 virulence in a murine model. However, valacyclovir showed superior reduction in latent viral DNA load .

5.2 Meta-Analyses

Recent meta-analysis data have suggested low rates of adverse reactions associated with this compound, reinforcing its safety as a treatment option for herpesvirus infections .

6. Summary Table of Efficacy and Safety Data

| Parameter | This compound | Acyclovir |

|---|---|---|

| Oral Bioavailability | 77% | 15-30% |

| Duration of Symptoms | Significantly reduced | Reduced |

| Recurrence Prevention | Effective suppressive therapy | Effective suppressive therapy |

| Common Adverse Effects | Headache, nausea, diarrhea | Similar adverse effects |

| Severe Adverse Effects | Rare | Rare |

7. Conclusion

This compound exhibits significant antiviral activity against herpesviruses through its effective metabolism to penciclovir. Its clinical efficacy in treating genital herpes and herpes zoster is well-supported by research findings and case studies, demonstrating its role as a valuable therapeutic option in managing these viral infections. The favorable safety profile further enhances its utility in clinical settings.

Propriétés

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-2-hydroxybutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-9(20)23-6-14(22,7-24-10(2)21)3-4-19-8-17-11-5-16-13(15)18-12(11)19/h5,8,22H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXHFEDMUGFNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)(COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172645-79-3 | |

| Record name | Hydroxy famciclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172645793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXY FAMCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7J57X3FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.